molecular formula C19H21ClN2O2 B2662955 1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea CAS No. 1421476-77-8

1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea

Cat. No. B2662955
M. Wt: 344.84
InChI Key: QITNZSIESUJFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is also known as TAK-659 and belongs to the class of urea derivatives.

Scientific Research Applications

Anticancer Potential

Research into the anticancer applications of urea derivatives, including those similar to the specified compound, has demonstrated promising results. For example, 1-aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, revealing significant anticancer activity. These compounds, including methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate and 4-butyl[3-(2-chloroethyl)ureido]benzene, showed comparable or superior cytotoxicity to chlorambucil, a known anticancer agent, highlighting their potential as novel antineoplastic agents (Gaudreault et al., 1988).

Environmental Remediation

In the field of environmental remediation, the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems has been studied. The research found that hydroxyl radicals generated in the electro-Fenton process effectively degrade these antimicrobials, transforming them into less harmful substances. This indicates the utility of related urea compounds in enhancing the efficiency of environmental decontamination processes (Sirés et al., 2007).

Material Science

In material science, the crystal structure analysis of similar urea compounds has provided insights into their potential applications. For instance, the crystal structure of pencycuron, a urea fungicide closely related to the specified compound, reveals how its molecular conformation contributes to its fungicidal properties. Such analyses are crucial for the design and development of new materials with enhanced performance (Kang et al., 2015).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-10-6-14(7-11-17)12-21-18(23)22-13-19(24,16-8-9-16)15-4-2-1-3-5-15/h1-7,10-11,16,24H,8-9,12-13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITNZSIESUJFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea

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